molecular formula C18H14N2O4 B5752546 4-methoxy-N-(naphthalen-1-yl)-3-nitrobenzamide

4-methoxy-N-(naphthalen-1-yl)-3-nitrobenzamide

Cat. No.: B5752546
M. Wt: 322.3 g/mol
InChI Key: OZDCQIRQZDHGPD-UHFFFAOYSA-N
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Description

4-methoxy-N-(naphthalen-1-yl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a naphthalene ring, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(naphthalen-1-yl)-3-nitrobenzamide typically involves a multi-step process:

    Coupling Reaction: The naphthalene moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate naphthalene derivatives and palladium catalysts.

    Amidation: The final step involves the formation of the amide bond between the methoxy-nitrobenzene derivative and the naphthalene derivative, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(naphthalen-1-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Reduction: 4-amino-N-(naphthalen-1-yl)-3-nitrobenzamide.

    Oxidation: 4-hydroxy-N-(naphthalen-1-yl)-3-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(naphthalen-1-yl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(naphthalen-1-yl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. The methoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitro group.

    4-methoxy-N-(1-naphthyl)benzenesulfonamide: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

4-methoxy-N-(naphthalen-1-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a naphthalene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

4-methoxy-N-naphthalen-1-yl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-17-10-9-13(11-16(17)20(22)23)18(21)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDCQIRQZDHGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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